molecular formula C13H10N4OS2 B5574035 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide

Cat. No.: B5574035
M. Wt: 302.4 g/mol
InChI Key: YALAFJCQBRIWRE-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide is a complex organic compound that features a benzothiazole ring, a pyrimidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide typically involves the following steps:

    Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.

    Attachment of the acetamide group: The benzothiazole derivative is then reacted with chloroacetyl chloride to introduce the acetamide group.

    Introduction of the pyrimidine ring: Finally, the compound is reacted with a pyrimidine derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the pyrimidine ring can be reduced under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the acetamide group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can be employed as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(1,3-benzothiazol-2-ylsulfanyl)-N-(quinolin-2-yl)acetamide: Contains a quinoline ring instead of a pyrimidine ring.

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide is unique due to the combination of the benzothiazole and pyrimidine rings, which can provide distinct electronic and steric properties. This uniqueness can be leveraged in the design of compounds with specific biological activities or material properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c18-11(17-12-14-6-3-7-15-12)8-19-13-16-9-4-1-2-5-10(9)20-13/h1-7H,8H2,(H,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALAFJCQBRIWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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